1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclobutylmethyl group at position 1 and a carboxylic acid at position 7 (Figure 1). The cyclobutylmethyl substituent introduces steric bulk and moderate ring strain compared to smaller (e.g., cyclopropylmethyl) or linear (e.g., isobutyl) groups, which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11(16)9-6-12-14-5-4-13(10(9)14)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQAXGUDFNXMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a member of the pyrazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationship (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound features a unique cyclobutylmethyl substituent attached to the imidazo[1,2-b]pyrazole core. The synthesis typically involves cyclization reactions of appropriate precursors, such as cyclobutylmethylamine with imidazo[1,2-b]pyrazole derivatives. This multi-step process is optimized for yield and purity and often employs automated reactors for industrial scalability .
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including:
- Anticancer Activity : Pyrazole compounds have been shown to inhibit various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Some derivatives can inhibit neutrophil chemotaxis and modulate inflammatory responses by targeting pathways like ERK1/2, AKT, and p38MAPK .
- Antimicrobial Properties : The imidazo[1,2-b]pyrazole structure has been associated with antimicrobial activity against several pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the position and nature of substituents on the pyrazole ring. For instance, compounds with carboxylic groups at specific positions exhibit enhanced potency against platelet aggregation and ROS production. The presence of the cyclobutylmethyl group may improve binding affinity to biological targets compared to other pyrazole derivatives .
Inhibition Studies
Recent studies have demonstrated that related compounds exhibit significant inhibitory effects on human platelet aggregation and ROS production. For example:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 1a | <100 | Platelet Aggregation |
| 3a | <100 | ROS Production |
| 4a | 70 | Selective Inhibition |
These findings suggest that structural modifications can lead to compounds with desirable pharmacological profiles .
Anticancer Research
In vitro studies have shown that certain pyrazole derivatives can inhibit cancer cell growth by targeting specific kinases involved in tumor progression. For instance, compounds with a similar imidazo[1,2-b]pyrazole structure have been reported to disrupt cancer cell signaling pathways effectively .
Potential Applications
The unique properties of this compound position it as a promising candidate for drug development in treating various conditions, including:
- Cancer : By targeting specific oncogenic pathways.
- Inflammatory Diseases : Through modulation of immune responses.
- Infectious Diseases : As potential antimicrobial agents.
Scientific Research Applications
Research indicates that compounds similar to 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exhibit various biological activities:
Anticancer Properties
Studies have shown that imidazo[1,2-b]pyrazoles can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by interfering with critical signaling pathways such as ERK1/2, AKT, and p38MAPK .
- Case Study : A derivative of imidazo[1,2-b]pyrazole was found to have a potent cytotoxic effect on HL-60 cells, with structure-activity relationship optimization leading to the design of more active compounds .
Anti-inflammatory Effects
The compound has been investigated for its ability to modulate inflammatory responses:
- Mechanism : It can inhibit the production of pro-inflammatory cytokines, potentially useful in treating conditions like arthritis .
- Research Findings : In animal models, the compound was shown to reduce inflammation markers significantly.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties:
- In Vitro Studies : Certain derivatives exhibited effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Potential Therapeutic Uses
Given its biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment : As an anticancer agent targeting specific pathways.
- Inflammatory Diseases : Potential use in managing chronic inflammatory conditions.
- Infectious Diseases : Its antimicrobial properties may lead to new treatments for infections.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The imidazo[1,2-b]pyrazole core is highly modular, with substitutions at positions 1, 6, and 7 significantly altering biological and physicochemical profiles. Key analogs include:
Key Observations :
- Cyclobutylmethyl vs.
- Linear vs. Cyclic Alkyl Chains: Isobutyl (linear) substituents improve solubility in nonpolar solvents, whereas cyclic groups like cyclobutylmethyl may reduce metabolic oxidation rates .
- Position 6 Substitutions : Methyl groups at position 6 (e.g., 1-(cyclopropylmethyl)-6-methyl analog) are associated with altered electronic properties, which could modulate acidity of the carboxylic acid at position 7 .
Q & A
Q. What synthetic methodologies are established for synthesizing 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid?
Methodological Answer : The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves cyclocondensation reactions. For example, ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate was synthesized via multi-step condensation, followed by crystallization for structural confirmation using X-ray diffraction . For the target compound, introducing the cyclobutylmethyl group may require alkylation under controlled conditions (e.g., using NaH/DMF) to avoid ring-opening side reactions. Post-synthetic hydrolysis of ester intermediates (e.g., using NaOH/EtOH) yields the carboxylic acid moiety.
Q. Key Parameters :
Q. How is the compound characterized, and what analytical techniques are critical?
Methodological Answer :
- X-ray crystallography : Essential for confirming the bicyclic core and substituent orientation. For example, bond lengths (C–C: ~1.50 Å) and torsion angles in similar derivatives were resolved with -factors <0.05 .
- NMR spectroscopy : H NMR detects cyclobutylmethyl protons (δ 2.5–3.5 ppm as multiplet) and imidazo-pyrazole aromatic protons (δ 7.0–8.5 ppm).
- IR spectroscopy : Carboxylic acid C=O stretch (~1700 cm) and N–H bending (~1550 cm).
Q. What biological activities are reported for structurally related imidazo[1,2-b]pyrazole derivatives?
Methodological Answer : Imidazo[1,2-b]pyrazole scaffolds exhibit antiviral, antibacterial, and kinase-inhibitory activities. For example, ethyl 6-methylsulfanyl derivatives showed inhibitory effects on viral proteases in vitro . To evaluate the target compound:
- Assay Design : Use enzyme-linked immunosorbent assays (ELISA) for kinase inhibition (IC determination).
- Controls : Compare with known inhibitors (e.g., staurosporine) and assess cytotoxicity via MTT assays.
Critical Note : Substituent effects (e.g., cyclobutylmethyl’s steric bulk) may modulate target binding. Computational docking (e.g., AutoDock Vina) can predict binding poses .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield and purity?
Methodological Answer : Apply Response Surface Methodology (RSM) to identify critical factors:
Q. How can computational methods guide reaction design and mechanistic understanding?
Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to map reaction pathways (e.g., cyclobutylmethyl group introduction via SN2).
- Reaction Path Search : ICReDD’s workflow combines density functional theory (DFT) and experimental feedback to predict activation energies (e.g., ΔG‡ ~25 kcal/mol for cyclization) .
- Machine Learning : Train models on existing imidazo[1,2-b]pyrazole datasets to predict regioselectivity.
Case Study : DFT-guided optimization reduced reaction time from 24h to 8h for a similar compound .
Q. How should researchers address contradictions in structure-activity relationship (SAR) data?
Methodological Answer :
- Statistical Analysis : Use multivariate regression (e.g., PLS) to resolve confounding variables (e.g., solubility vs. steric effects).
- Comparative Methodology : Apply cross-study validation by replicating assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Meta-Analysis : Aggregate data from analogs (e.g., substituent log vs. IC) to identify trends.
Example : A cyclobutyl group improved membrane permeability but reduced solubility in phenyl-substituted analogs .
Q. What reactor design considerations are critical for scaling up synthesis?
Methodological Answer :
- Mixing Efficiency : Use Computational Fluid Dynamics (CFD) to optimize impeller design for viscous reaction mixtures.
- Heat Transfer : Cyclobutane’s ring strain may increase exothermicity; jacketed reactors with PID temperature control are recommended .
- Catalyst Recovery : Immobilize catalysts on silica supports to enable continuous-flow systems (e.g., packed-bed reactors).
Reference : CRDC subclass RDF2050112 emphasizes reaction fundamentals for scalable designs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
